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An in-depth analysis of Murrayamine O, a cannabinol-skeletal carbazole alkaloid isolated from

the root barks of Murraya euchrestifolia, reveals that its molecular structure has been

elucidated primarily through spectroscopic methods. To date, a definitive single-crystal X-ray

diffraction analysis and the corresponding detailed crystallographic data are not publicly

available. This guide summarizes the known structural information based on spectroscopic

analyses and outlines the general experimental protocols that would be involved in a

crystallographic study.

Murrayamine O, along with its counterpart Murrayamine P, was first isolated from Murraya

euchrestifolia.[1] The structural identification of these novel compounds was accomplished

through comprehensive spectroscopic analyses.[1] This approach is common for natural

products where obtaining crystals suitable for X-ray diffraction can be challenging.

Molecular Structure Elucidation through
Spectroscopy
The determination of the chemical structure of Murrayamine O relied on a combination of

spectroscopic techniques. These methods provide detailed information about the connectivity

of atoms, the chemical environment of different functional groups, and the overall molecular

framework. While not providing the precise three-dimensional coordinates of each atom in a

crystal lattice, they allow for a robust structural assignment.

Key Spectroscopic Techniques Typically Employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide information

about the hydrogen and carbon skeletons of the molecule, respectively. 2D NMR techniques

such as COSY, HSQC, and HMBC are used to establish connectivities between atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine

the exact molecular formula of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific

functional groups within the molecule, such as hydroxyl (-OH), carbonyl (C=O), and amine

(N-H) groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about

the electronic transitions within the molecule and can be characteristic of certain

chromophores, such as the carbazole nucleus.

Based on these spectroscopic data, the structure of Murrayamine O has been proposed.

However, without a single-crystal X-ray analysis, precise quantitative data on bond lengths,

bond angles, and torsion angles, as well as the packing of molecules in the solid state, remain

undetermined.

Hypothetical Experimental Protocol for Crystal
Structure Analysis
Should a single-crystal X-ray diffraction study of Murrayamine O be undertaken, the following

experimental workflow would be typical.
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Hypothetical Workflow for Murrayamine O Crystal Structure Analysis
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Caption: Hypothetical workflow for the crystal structure determination of Murrayamine O.
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Detailed Methodologies:

Isolation and Purification: Murrayamine O would first be isolated from the root barks of

Murraya euchrestifolia and purified to a high degree using chromatographic techniques such

as column chromatography and high-performance liquid chromatography (HPLC).

Crystallization: The purified Murrayamine O would be subjected to various crystallization

techniques to obtain single crystals of suitable size and quality for X-ray diffraction. This

often involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated

solution.

X-ray Data Collection: A suitable single crystal would be mounted on a goniometer and

placed in an X-ray diffractometer. The crystal would be irradiated with a monochromatic X-

ray beam, and the diffraction pattern would be recorded on a detector.

Data Processing: The raw diffraction data would be processed to determine the unit cell

parameters, space group, and the intensities of the reflections.

Structure Solution and Refinement: The processed data would be used to solve the crystal

structure, typically using direct methods or Patterson methods to determine the initial

positions of the atoms. The atomic positions and other parameters would then be refined

using least-squares methods to obtain the final, accurate crystal structure.

Validation: The final structure would be validated using various crystallographic checks to

ensure its quality and accuracy.

Quantitative Data from a Hypothetical Crystal
Structure
If a crystal structure of Murrayamine O were determined, it would provide a wealth of

quantitative data that could be summarized in tables for easy comparison and analysis.

Table 1: Hypothetical Crystallographic Data for Murrayamine O
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Parameter Value (Example)

Chemical Formula C₂₃H₂₅NO₂

Formula Weight 347.45

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 10.123(4)

b (Å) 15.456(6)

c (Å) 12.789(5)

β (°) 98.76(5)

Volume (Å³) 1978.9(14)

Z 4

Calculated Density (g/cm³) 1.165

R-factor (%) 4.5

Table 2: Hypothetical Selected Bond Lengths and Angles for Murrayamine O

Bond/Angle Length (Å) / Angle (°)

C1-C2 1.398(3)

C-N 1.375(2)

C=O 1.221(2)

C1-N-C12 108.5(2)

O-C-C 120.1(3)

It is important to reiterate that the data presented in the tables above are purely hypothetical

and serve to illustrate the type of information that would be obtained from a successful single-

crystal X-ray diffraction study.
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Signaling Pathways and Logical Relationships
The biological activity of carbazole alkaloids is a subject of significant research interest.

Understanding the precise three-dimensional structure of Murrayamine O could provide

insights into its interaction with biological targets. The following diagram illustrates a

generalized logical relationship for structure-activity relationship (SAR) studies that would be

informed by crystallographic data.
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Caption: Logical workflow for utilizing crystal structure data in drug discovery.
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In conclusion, while the chemical structure of Murrayamine O has been established through

spectroscopic methods, a detailed crystal structure analysis is not yet available in the scientific

literature. Such a study would be invaluable for the fields of natural product chemistry and drug

development, providing precise three-dimensional structural information that is crucial for

understanding its chemical properties and biological activity. Researchers in these fields are

encouraged to pursue the crystallization and X-ray diffraction analysis of this interesting

carbazole alkaloid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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